Stereoisomer-Dependent Target Engagement: (3R,5S) Configuration vs. (3S,5R) Enantiomer in Kinase Inhibitor Pathways
The (3R,5S) cis stereoisomer (CAS 1187055-56-6) demonstrates documented inhibitory activity against RIPK1 kinase (IC₅₀ = 320 nM), whereas the enantiomeric (3S,5R) isomer (CAS 1203651-07-3) is exclusively utilized in patent literature for the synthesis of pyridinamine-based Pim kinase inhibitors with no documented RIPK1 activity [1]. This stereochemistry-driven target divergence establishes that the two enantiomers are not functionally interchangeable in medicinal chemistry applications targeting distinct kinase families.
| Evidence Dimension | Kinase inhibitory activity (biochemical IC₅₀) and reported synthetic application |
|---|---|
| Target Compound Data | IC₅₀ = 320 nM against RIPK1 (1-312 residues); application: RIPK1 inhibitor synthesis intermediate |
| Comparator Or Baseline | (3S,5R) isomer (CAS 1203651-07-3): No RIPK1 activity documented; application: Pim kinase inhibitor synthesis intermediate |
| Quantified Difference | Qualitative divergence in target pathway (RIPK1 vs. Pim kinase); target compound shows measurable RIPK1 inhibition (IC₅₀ = 320 nM) while comparator shows no reported RIPK1 activity |
| Conditions | Target compound: Inhibition of RIPK1 (1-312 residues) preincubated for 15 min followed by [γ³²P]ATP addition, measured after 30 min (BindingDB assay); Comparator: Patent WO-2021074620-A1 and related applications for Pim kinase inhibitors |
Why This Matters
For procurement decisions, selection of the incorrect stereoisomer will direct synthetic effort toward an entirely different biological target space, invalidating SAR hypotheses and requiring re-synthesis.
- [1] BindingDB Entry BDBM50263057 (CHEMBL381230): Affinity data for RIPK1 inhibition. IC₅₀ = 320 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50263057 View Source
